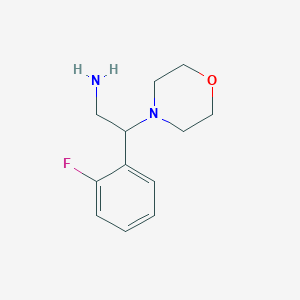

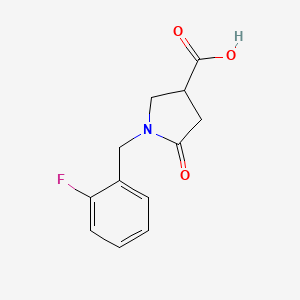

![molecular formula C8H8N4O2 B1317424 2,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸 CAS No. 108129-01-7](/img/structure/B1317424.png)

2,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

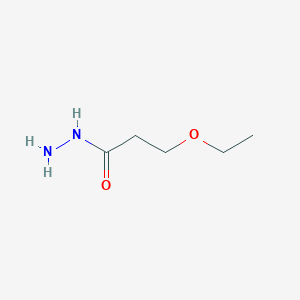

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid”, has a relatively simple structure but is remarkably versatile . This heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities .

Synthesis Analysis

The synthesis of TP derivatives has been reported in various studies . For example, the synthesis of a novel TP derivative was achieved via microwave irradiation .Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, making it a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis

The TP heterocycle has favorable ADME-PK properties . It exhibits fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) .科学研究应用

合成和化学性质

2,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸及其衍生物由于其结构独特性和潜在应用而成为化学研究的焦点。例如,这种化合物的衍生物已被合成用于杀真菌应用,其中几种新型羰基腙衍生物显示出有希望的杀真菌活性(Li De-jiang, 2008)。另一项研究探讨了其晶体形式,特别是在两种晶体环境中研究其分子结构,以了解其配位化合物的潜在生物活性(L. Canfora et al., 2010)。

杂环化学中的应用

该化合物在杂环化学中的相关性是显著的。它被用于合成各种二杂环化合物,作为三唑,氧代唑和硫代唑的前体,展示了它在化学合成中的多功能性(Zuming Liu et al., 2008)。其作用还延伸到包含三唑嘧啶的新型邻苯二甲酰胺的开发,展示了它在设计新的化学实体中的实用性(Wei-Li Dong et al., 2008)。

广泛的化学反应

该化合物参与各种化学反应,使其成为合成化学中的基石。它参与合成三唑嘧啶,硫代唑和硒代唑,展示了它在形成不同杂环化合物方面的适应性(A. Abdelhamid et al., 2004)。其衍生物还在绿色化学中找到应用,通过在无催化剂和无溶剂的环境友好条件下合成嘧啶嘧啶二酮的新方法进行证明(B. Karami et al., 2015)。

在制药和农药领域的潜力

该化合物及其衍生物在制药和农药应用中显示出潜力。一项全面的回顾突出了其在这些领域中的作用,强调了其在合成具有潜在生物活性化合物方面的重要性(G. Fischer, 2007)。

未来方向

The TP heterocycle has found numerous applications in medicinal chemistry . Its structural similarity to some natural compounds such as purine makes it a promising bicyclic system to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .

属性

IUPAC Name |

2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-9-8-10-5(2)11-12(4)8/h3H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFVEWTUXVBYFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC(=NN12)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)